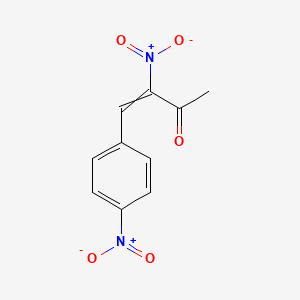

3-Nitro-4-(4-nitrophenyl)but-3-en-2-one

Description

3-Nitro-4-(4-nitrophenyl)but-3-en-2-one is an α,β-unsaturated ketone featuring dual nitro substituents at the 3- and 4-positions. These compounds are synthesized via Claisen-Schmidt condensation under microwave irradiation, yielding products like (E)-4-(4-nitrophenyl)but-3-en-2-one as a yellow oil with a 46% yield . Key physical properties include a melting point of 254–256°C and a boiling point of 322.1°C at 760 mmHg . Safety data indicate acute oral toxicity (Category 4) and recommend stringent handling protocols, including chemical-resistant gloves and ventilation .

Properties

CAS No. |

113436-40-1 |

|---|---|

Molecular Formula |

C10H8N2O5 |

Molecular Weight |

236.18 g/mol |

IUPAC Name |

3-nitro-4-(4-nitrophenyl)but-3-en-2-one |

InChI |

InChI=1S/C10H8N2O5/c1-7(13)10(12(16)17)6-8-2-4-9(5-3-8)11(14)15/h2-6H,1H3 |

InChI Key |

GKXBRPSLGUXMJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(4-nitrophenyl)but-3-en-2-one typically involves the nitration of 4-(4-nitrophenyl)but-3-en-2-one. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group . The reaction conditions must be carefully controlled to avoid over-nitration and to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(4-nitrophenyl)but-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the nitro groups can lead to the formation of amines.

Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium hydroxide (KOH).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Nitro-4-(4-nitrophenyl)but-3-en-2-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential antitumor and antimicrobial properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-4-(4-nitrophenyl)but-3-en-2-one involves its interaction with various molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects such as antimicrobial or antitumor activity . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Optical Properties

Table 1: Nonlinear Optical Susceptibility (Reχ₃) and UV-Vis Absorption

| Compound | Reχ₃ (esu) Range | UV-Vis λₘₐₓ (nm) |

|---|---|---|

| (E)-4-(4-Nitrophenyl)but-3-en-2-one | 7.13–3.19 × 10⁻¹³ | 323 |

| (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one | 1.66–3.85 × 10⁻¹³ | 375 |

The nitro-substituted compound exhibits superior third-order nonlinear optical susceptibility (Reχ₃) compared to its dimethylamino analog, attributed to the electron-withdrawing nitro group enhancing charge transfer and thermal stability. The nitro derivative also shows a lower UV-Vis absorption maximum (323 nm vs. 375 nm), indicating a higher energy gap for HOMO-LUMO transitions .

Substituent Effects on Linearity and Thermal Response

The nitro group in (E)-4-(4-nitrophenyl)but-3-en-2-one promotes linear concentration dependence in nonlinear refractive indices, a critical feature for optoelectronic applications. In contrast, the dimethylamino analog exhibits less predictable behavior due to electron-donating effects, which reduce thermal stirring efficiency at higher concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.